N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a fluorophenyl group, and an acetamide moiety, making it a subject of interest for its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions. The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, and the acetamide moiety can be attached via acylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its piperazine ring and fluorophenyl group make it a versatile intermediate for creating pharmaceuticals and other chemical products.
Biology: In biological research, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it a valuable tool for studying biological processes and developing new therapeutic agents.
Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antiviral, or anticancer agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide exerts its effects involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, while the fluorophenyl group enhances its binding affinity. The acetamide moiety can participate in hydrogen bonding, further stabilizing the interaction with the target.
Molecular Targets and Pathways:
Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) or ion channels.
Enzymes: It can inhibit enzymes involved in inflammatory or cancerous processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is structurally similar but has a different core structure and functional groups.
4-(2-Nitrobenzyl)piperazine: Another piperazine derivative with different substituents[_{{{CITATION{{{_3{Synthesis and Evaluation of Herbicidal Activity of 4-(2-Nitrobenzyl ....
Uniqueness: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-17-5-4-6-18(15-17)29-16-21(26)23-9-14-30(27,28)25-12-10-24(11-13-25)20-8-3-2-7-19(20)22/h2-8,15H,9-14,16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOECXJAUNSIKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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